molecular formula C24H26N4O4S B2611103 2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide CAS No. 730242-60-1

2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide

Cat. No. B2611103
CAS RN: 730242-60-1
M. Wt: 466.56
InChI Key: JPRJMXZXANFYBK-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide” is a complex organic molecule that contains several functional groups and rings, including a cyano group (-CN), a morpholine ring, a pyrrolidine ring, and an amide group (-CONH2). These groups are known to impart specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and pyrrolidine rings would add a three-dimensional aspect to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the cyano group might undergo hydrolysis to form a carboxylic acid, while the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Compounds with structures involving elements such as morpholine, pyrrolidinyl, and cyano groups have been extensively studied for their reactivity and utility in organic synthesis. For instance, the morpholine and piperidine enamines of cyclohexanone reacted with phenyl vinyl sulfone to yield substituted alkylated enamines, showcasing a method for creating more complex molecules from simpler precursors (Risaliti, Fatutta, & Forchiassin, 1967). Similarly, treatment of cyclopent-2-enone with morpholine under specific conditions led to amino-substituted bent metallocenes, demonstrating the applicability of such compounds in organometallic chemistry (Knüppel et al., 2000).

Biological Activities

Research into compounds with similar functional groups has also highlighted potential biological activities. For example, novel sulfonylbiscompounds carrying dihydropyridine and other moieties synthesized from related intermediates displayed significant in vitro anticancer activity against human breast cancer cell lines, underscoring the therapeutic potential of such molecules (Ghorab, Al-Said, & Nissan, 2012).

Material Science and Photophysical Properties

In material science, the synthesis and evaluation of pyridine compounds, including those substituted with morpholino groups, have been investigated for their emissive properties. These studies aim to develop highly emissive fluorophores for applications in solution and solid states, highlighting the versatility of such compounds in advanced material applications (Hagimori et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could focus on exploring its potential applications, optimizing its synthesis process, and studying its interactions with other substances .

properties

IUPAC Name

2-cyano-N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c25-18-20(16-19-6-2-1-3-7-19)24(29)26-22-17-21(8-9-23(22)27-10-4-5-11-27)33(30,31)28-12-14-32-15-13-28/h1-3,6-9,16-17H,4-5,10-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRJMXZXANFYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C(=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enamide

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